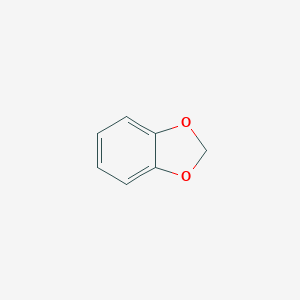

1,3-Benzodioxole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNJQNQLEGKTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051951 | |

| Record name | 1,3-Benzodioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 1,3-Benzodioxole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.57 [mmHg] | |

| Record name | 1,3-Benzodioxole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

274-09-9 | |

| Record name | 1,3-Benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BENZODIOXOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzodioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-(METHYLENEDIOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0XLL582B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties and reactivity of the 1,3-Benzodioxole ring

An In-depth Technical Guide to the Chemical Properties and Reactivity of the 1,3-Benzodioxole Ring

Introduction

The this compound, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene (B151609) ring fused to a five-membered dioxole ring.[1][2] This core structure, with the chemical formula C₇H₆O₂, is a prominent motif in a vast array of natural products and synthetic molecules.[1][3] It is the foundational scaffold for numerous bioactive compounds, including pharmaceuticals, agrochemicals, and fragrances, making a thorough understanding of its chemical properties and reactivity essential for researchers in drug development and organic synthesis.[1][3][4][5] Notable natural products containing this moiety include safrole from sassafras oil and piperine (B192125) from black pepper.[2]

Chemical and Physical Properties

The unique arrangement of the fused benzene and dioxole rings imparts distinct physical and chemical characteristics to the this compound core.

Molecular Structure and Aromaticity

This compound consists of a planar benzene ring fused to a 1,3-dioxole (B15492876) ring.[2] While the benzene portion is fully aromatic and planar, the five-membered dioxole ring adopts a puckered "envelope" conformation.[2] This structural feature arises from the anomeric effect, which stabilizes a non-planar arrangement.[2] The fusion of these two rings results in a bicyclic system with a high degree of aromaticity, contributing significantly to its stability.[4]

A critical aspect of its structure is the methylenedioxy group (-O-CH₂-O-). The two oxygen atoms in this group are key to the ring's electronic properties. They act as strong electron-donating groups through resonance, significantly increasing the electron density of the fused aromatic ring.[2][4] This enhanced electron density is the primary determinant of the ring's characteristic reactivity.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][2][6] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol, diethyl ether, and chloroform.[1][2][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | [1][4][5] |

| Molar Mass | 122.12 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [1][2][6] |

| Density | 1.064 g/mL at 25 °C | [1][2][8] |

| Boiling Point | 172-173 °C | [1][2][5][8] |

| Melting Point | -18 °C | [2] |

| Flash Point | 61 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.539 | [1][8] |

| Vapor Pressure | 1.6 kPa (12 mmHg) at 25 °C | [2][8] |

| CAS Number | 274-09-9 |[5] |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the this compound structure. Key identifying features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons and a characteristic singlet for the two methylene (B1212753) bridge protons (-O-CH₂-O-). | [9][10] |

| ¹³C NMR | Resonances for aromatic carbons and a distinct signal for the methylene carbon. | [9][11] |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong C-O-C stretching bands for the dioxole ring. | [6][11][12] |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to its molecular weight (m/z = 122). |[6][13] |

Chemical Reactivity

The high electron density of the aromatic ring governs the reactivity of this compound, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

The methylenedioxy group is a powerful activating, ortho-para directing substituent.[2] This makes the this compound ring significantly more reactive towards electrophiles than benzene. Due to steric and electronic factors, electrophilic attack preferentially occurs at the 5-position, which is para to one of the ring oxygen atoms.[2]

Common EAS reactions include:

-

Halogenation: Bromination or iodination readily occurs, typically yielding the 5-substituted derivative as the major product.[2]

-

Nitration: Introduction of a nitro group (-NO₂) at the 5-position can be achieved under controlled conditions.

-

Acylation: Friedel-Crafts acylation introduces an acyl group, which is a key step in the synthesis of many derivatives.[1]

-

Formylation: Vilsmeier-Haack formylation introduces a formyl group (-CHO), preferentially at the 5-position, to yield important aldehydes like piperonal.[2]

Reactions at the Methylene Bridge

While less common than EAS, the methylene bridge can undergo reactions. Under certain harsh conditions, the bridge can be cleaved.[3] This reactivity is less synthetically useful but is a consideration in stability studies.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of the this compound core and a representative functionalization reaction.

Synthesis of this compound from Catechol

The most common synthesis involves the condensation of catechol with a suitable methylene source, such as a dihalomethane or methanol (B129727) in the presence of an acid catalyst.[4][5]

Methodology:

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add catechol and a suitable solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add a base (e.g., K₂CO₃ or NaOH) followed by the dropwise addition of a dihalomethane (e.g., dichloromethane (B109758) or dibromomethane).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol for 5-Bromination of this compound

This protocol describes a typical electrophilic aromatic substitution to functionalize the ring.

Methodology:

-

Reaction Setup: Dissolve this compound in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from light. Cool the solution in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amount of NBS should be one molar equivalent.

-

Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by column chromatography or recrystallization to yield 5-bromo-1,3-benzodioxole.

Conclusion

The this compound ring is a stable, electron-rich aromatic system.[4] Its chemical properties are dominated by the electron-donating nature of the methylenedioxy group, which activates the ring for electrophilic aromatic substitution, primarily at the 5-position.[2] This predictable reactivity, combined with its prevalence in nature, makes this compound and its derivatives highly valuable and versatile building blocks in medicinal chemistry and organic synthesis.[3][4]

References

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound 99 274-09-9 [sigmaaldrich.com]

- 9. This compound(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. worldresearchersassociations.com [worldresearchersassociations.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Natural Sources and Isolation of 1,3-Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-benzodioxole derivatives, also known as methylenedioxyphenyl compounds, from their natural origins to their isolation in the laboratory. These compounds are of significant interest due to their wide range of biological activities and their presence in numerous essential oils and plant species. This document details their primary natural sources, outlines comprehensive experimental protocols for their extraction and purification, and presents quantitative data to support these methodologies.

Natural Sources of this compound Derivatives

This compound derivatives are secondary metabolites found in a variety of plant families. These compounds contribute to the aroma and bioactive properties of many plants. Key natural sources include:

-

Sassafras oil: The oil extracted from the root-bark and fruit of the Sassafras albidum tree is a primary source of safrole, a prominent this compound derivative.

-

Piper species: Many plants belonging to the Piper genus, such as Piper nigrum (black pepper) and Piper longum (long pepper), contain piperine (B192125), which features a this compound moiety.

-

Nutmeg: The seed of Myristica fragrans contains myristicin, another well-known this compound derivative.

-

Dill and Parsley: The essential oils of dill (Anethum graveolens) and parsley (Petroselinum crispum) contain apiol and dillapiol.

-

Sesame oil: Sesame oil from Sesamum indicum contains sesamin (B1680957) and sesamolin.

The occurrence of these derivatives is widespread, and their concentration can vary significantly based on the plant part, geographical location, and harvesting time.

Isolation and Purification Methodologies

The isolation of this compound derivatives from their natural sources typically involves a series of extraction and chromatographic techniques. The selection of a specific protocol is dependent on the starting material and the target compound's physicochemical properties.

The overall process for isolating this compound derivatives can be summarized in the following workflow:

Protocol 1: Isolation of Safrole from Sassafras Oil via Steam Distillation and Fractional Distillation

-

Material Preparation: Dried and ground root bark of Sassafras albidum is used as the starting material.

-

Steam Distillation:

-

The ground sassafras root bark is placed in a distillation flask with water.

-

Steam is passed through the flask to volatilize the essential oils.

-

The distillate, a mixture of oil and water, is collected.

-

The sassafras oil, which is immiscible with water, is separated using a separatory funnel.

-

-

Fractional Distillation:

-

The collected sassafras oil is subjected to fractional distillation under reduced pressure.

-

The fraction distilling at approximately 232-234 °C at atmospheric pressure (or a lower temperature under vacuum) is collected as purified safrole.

-

-

Characterization: The purity of the isolated safrole is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Isolation of Piperine from Black Pepper via Solvent Extraction and Crystallization

-

Material Preparation: Commercially available ground black pepper (Piper nigrum) is used.

-

Solvent Extraction:

-

The ground black pepper is subjected to Soxhlet extraction with ethanol (B145695) (95%) for 6-8 hours.

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

-

-

Crystallization:

-

The residue is treated with a 10% alcoholic potassium hydroxide (B78521) solution to saponify resins.

-

The mixture is allowed to stand, and the precipitated piperine crystals are collected by filtration.

-

The crude piperine is recrystallized from an ethanol-water mixture to obtain pure, needle-like crystals.

-

-

Characterization: The melting point of the purified piperine is determined and compared with the literature value. Further characterization is performed using High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and NMR.

Quantitative Data Summary

The yield and purity of isolated this compound derivatives are crucial parameters for evaluating the efficiency of the isolation protocol. The following tables summarize typical quantitative data obtained from the isolation of safrole and piperine.

Table 1: Yield and Purity of Safrole from Sassafras albidum

| Parameter | Value | Method of Analysis |

| Starting Material | Dried Sassafras Root Bark | - |

| Extraction Method | Steam Distillation | - |

| Yield of Essential Oil | 1-2% (w/w) | Gravimetric |

| Safrole Content in Oil | 80-90% | GC-MS |

| Final Purity of Safrole | >98% | GC-MS |

Table 2: Yield and Purity of Piperine from Piper nigrum

| Parameter | Value | Method of Analysis |

| Starting Material | Ground Black Pepper | - |

| Extraction Method | Soxhlet Extraction (Ethanol) | - |

| Yield of Crude Extract | 5-10% (w/w) | Gravimetric |

| Yield of Pure Piperine | 2-5% (w/w of starting material) | Gravimetric |

| Final Purity of Piperine | >99% | HPLC |

Biological Activities and Signaling Pathways

Several this compound derivatives exhibit significant biological activities, making them attractive candidates for drug development. For instance, some derivatives have been shown to modulate various signaling pathways.

A simplified representation of a hypothetical signaling pathway modulated by a generic this compound derivative is presented below. This diagram illustrates how such a compound might interact with a cell surface receptor, leading to a downstream signaling cascade that ultimately affects gene expression.

This guide provides a foundational understanding of the natural sourcing and laboratory isolation of this compound derivatives. The detailed protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the diverse biological activities of these compounds is a promising area for future research.

An In-depth Technical Guide to 1,3-Benzodioxole Compounds: History, Discovery, and Applications

This technical guide provides a comprehensive overview of 1,3-benzodioxole compounds, from their historical discovery to their synthesis, natural occurrence, and diverse applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this important class of heterocyclic compounds.

History and Discovery

The exploration of this compound and its derivatives is intrinsically linked to the study of natural products, particularly essential oils, in the 19th and early 20th centuries.

Early Observations and Isolation:

The characteristic methylenedioxy group, the core of the this compound structure, was first identified in naturally occurring compounds. One of the earliest studied compounds was safrole, the primary constituent of sassafras oil. In 1844, the French chemist Édouard Saint-Èvre determined safrole's empirical formula.[1] Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated safrole, giving it its name and suggesting the presence of an allyl group based on its reaction with bromine.[1] Piperonal (B3395001) (heliotropin), another key this compound derivative, was also isolated from natural sources and recognized for its pleasant aroma.

Synthesis and Structural Elucidation:

The first synthesis of the parent this compound compound was achieved in the late 19th century, with foundational work on the condensation of catechol with methylene (B1212753) diiodide or dichloride in the presence of an alkali.[2] These early methods, while achieving the fundamental acetal (B89532) formation, often resulted in modest yields.[2] The early 20th century saw further investigations into methylenedioxy derivatives of aromatic compounds, leading to improved synthetic routes.[2]

A Timeline of Key Developments:

-

1844: Édouard Saint-Èvre determines the empirical formula of safrole.[1]

-

1869: Édouard Grimaux and J. Ruotte name safrole and propose the presence of an allyl group.[1]

-

Late 19th Century: First synthesis of this compound from catechol.[2]

-

1910: Carl Mannich and W. Jacobsohn synthesize 3,4-methylenedioxyamphetamine (MDA), a significant derivative.[3]

-

Mid-20th Century: The synergistic insecticidal activity of this compound derivatives, particularly from sesame oil, is recognized, leading to the development of compounds like piperonyl butoxide.[4]

Natural Occurrence

This compound derivatives are widespread in the plant kingdom, contributing to the aroma and biological activity of many spices and essential oils.

| Compound | Natural Source(s) | Typical Concentration | Reference(s) |

| Safrole | Sassafras oil (Sassafras albidum) | 80-95% | [2] |

| Nutmeg (Myristica fragrans) | 0.97-3.9% | [1][5] | |

| Black pepper (Piper nigrum) | Trace amounts | [1] | |

| Piperine | Black pepper (Piper nigrum) | 2.33-3.34% | [6][7][8][9] |

| Myristicin (B1677595) | Nutmeg (Myristica fragrans) | 7.07-26.46% | [1][5][10][11][12] |

| Dill (Anethum graveolens) | Present | [2] | |

| Parsley (Petroselinum crispum) | Present | [2] | |

| Sesamol (B190485) | Sesame oil (Sesamum indicum) | 0.26-12.33 mg/100g oil | [8][13][14] |

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are summarized in the table below.

| Property | This compound | Safrole | Piperonal | Myristicin | Sesamol |

| CAS Number | 274-09-9 | 94-59-7 | 120-57-0 | 607-91-0 | 533-31-3 |

| Molecular Formula | C₇H₆O₂ | C₁₀H₁₀O₂ | C₈H₆O₃ | C₁₁H₁₂O₃ | C₇H₆O₃ |

| Molecular Weight ( g/mol ) | 122.12 | 162.19 | 150.13 | 192.21 | 138.12 |

| Appearance | Colorless to pale yellow liquid | Colorless or slightly yellow liquid | Colorless crystalline powder | Colorless to pale yellow oil | White to off-white crystalline solid |

| Melting Point (°C) | -18 | 11.2 | 35-38 | < -20 | 62-65 |

| Boiling Point (°C) | 172-173 | 232-234 | 263 | 276.5 | 153-155 (at 5 mmHg) |

| Density (g/cm³) | 1.064 (at 25 °C) | 1.096 (at 20 °C) | 1.337 | 1.144 (at 20 °C) | 1.336 |

| Solubility in Water | Sparingly soluble | Insoluble | Slightly soluble | Insoluble | ~38.8 mg/mL |

| logP | 2.08 | 3.03 | 1.05 | 3.1 | 1.29 |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a well-established area of organic chemistry.

Experimental Protocol: Synthesis of this compound from Catechol

This protocol describes the synthesis of this compound from catechol and dichloromethane (B109758) using a phase-transfer catalyst.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a two-liter three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, place 440 mL of DMSO, 120 mL of dichloromethane, and 230 g of sodium hydroxide.[15]

-

Heat the mixture to 95°C with stirring.[15]

-

Prepare a solution of 110 g of catechol dissolved in 440 mL of DMSO.[15]

-

Add the catechol solution dropwise to the reaction mixture over 3 to 4 hours, maintaining the temperature below 120°C.[15]

-

After the addition is complete, add an additional 90 mL of dichloromethane dropwise.[15]

-

Reflux the mixture at 110-115°C for 30 minutes.[15]

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Add 400 mL of water to the filtrate.

-

Separate the organic layer using a separatory funnel.

-

The crude product can be purified by distillation under reduced pressure. The expected yield is over 85%.[15]

Characterization:

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals for the aromatic protons and the methylene protons of the dioxole ring.

-

¹³C NMR: Resonances corresponding to the aromatic carbons and the methylene carbon.

-

FT-IR: Characteristic C-O-C stretching vibrations of the dioxole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound.

Experimental Protocol: Synthesis of Safrole from this compound

This protocol outlines a potential synthetic route for safrole starting from this compound.

Materials:

-

This compound

-

Allyl alcohol

-

Nafion-H (solid acid catalyst)

-

Round-bottom flask with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a mixture of 1,2-methylenedioxybenzene (146.54 g, 1.2 mol) and allyl alcohol (2.33 g, 0.04 mol), add Nafion-H (14.65 g, 10 wt% based on 1,2-methylenedioxybenzene).[16]

-

Stir the mixture at room temperature until the allyl alcohol is consumed (monitored by TLC or GC).[16]

-

Filter off the Nafion-H catalyst. The catalyst can be washed and reused.[16]

-

Remove the excess 1,2-methylenedioxybenzene under reduced pressure using a rotary evaporator.[16]

-

Purify the crude product by vacuum distillation to obtain safrole. The reported yield is 80% based on allyl alcohol.[16]

Characterization:

The synthesized safrole should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanisms of Action

This compound compounds exhibit a wide range of biological activities, making them a subject of interest in drug discovery.

Anticancer Activity

Several this compound derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.[17]

Certain this compound derivatives can trigger programmed cell death in cancer cells. This process often involves the intrinsic mitochondrial pathway, regulated by the Bcl-2 family of proteins and the subsequent activation of caspases.[18][19] Pro-apoptotic signals lead to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[3][20][21]

Caption: Apoptotic signaling pathway induced by this compound derivatives.

Some synthetic this compound derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules.[7][22] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[23][24]

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Cytochrome P450 Inhibition

Many this compound compounds are known inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs.[25] This inhibition is often mechanism-based, meaning the compound is converted by the CYP enzyme into a reactive intermediate that then irreversibly inactivates the enzyme.[6]

The proposed mechanism involves the oxidation of the methylenedioxy group by the CYP enzyme, leading to the formation of a carbene intermediate. This highly reactive carbene can then covalently bind to the heme prosthetic group of the enzyme, forming a stable metabolic-intermediate complex (MIC) and rendering the enzyme inactive.[26]

Caption: Mechanism-based inactivation of Cytochrome P450 by this compound.

Applications

The unique chemical structure and biological activities of this compound compounds have led to their use in a variety of applications:

-

Pharmaceuticals: They serve as key building blocks in the synthesis of various drugs.[4] For example, derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

-

Agrochemicals: The ability of some this compound derivatives to inhibit cytochrome P450 enzymes makes them effective synergists in insecticide formulations, enhancing the potency of active ingredients like pyrethrins. Piperonyl butoxide is a prominent example.[4]

-

Fragrance and Flavor Industry: Many this compound compounds, such as piperonal (heliotropin), possess pleasant aromas and are used extensively in perfumes, soaps, and as flavoring agents.

-

Organic Synthesis: The this compound moiety is a versatile functional group used as a starting material or intermediate in the synthesis of more complex organic molecules.

Conclusion

This compound and its derivatives represent a fascinating and important class of compounds with a rich history rooted in natural product chemistry. Their diverse biological activities, from anticancer to enzyme inhibition, continue to make them a fertile ground for research and development in medicine and agriculture. A thorough understanding of their synthesis, properties, and mechanisms of action is crucial for harnessing their full potential and developing new applications for these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aminer.org [aminer.org]

- 9. researchgate.net [researchgate.net]

- 10. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. scholar.ui.ac.id [scholar.ui.ac.id]

- 13. Sesame oil. III. Antioxidant properties of sesamol | Semantic Scholar [semanticscholar.org]

- 14. Enhancing Functional Compounds in Sesame Oil through Acid-Soaking and Microwave-Heating of Sesame Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Bentham Science [eurekaselect.com]

- 26. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Naturally Occurring 1,3-Benzodioxoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring compounds featuring the 1,3-benzodioxole moiety, a bicyclic aromatic ether, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the key pharmacological effects of these compounds, focusing on their anticancer, enzyme-inhibiting, and antifungal properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of various naturally occurring this compound derivatives against a range of cancer cell lines. These compounds have been shown to induce programmed cell death (apoptosis) and inhibit cell proliferation through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways.[1]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide (B42300) (Compound 5) | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [1] |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide (Compound 5) | C6 (Glioma) | 4.33 ± 1.04 | [1] |

| Unspecified this compound Derivative (Compound 2) | A549 (Lung Adenocarcinoma) | 24.0 ± 3.46 | [1] |

| Unspecified this compound Derivative (Compound 2) | C6 (Glioma) | 23.33 ± 2.08 | [1] |

| Unspecified this compound Derivative (Compound 3) | A549 (Lung Adenocarcinoma) | 28.0 ± 1.0 | [1] |

| Unspecified this compound Derivative (Compound 3) | C6 (Glioma) | 49.33 ± 1.15 | [1] |

| Unspecified this compound Derivative (Compound 9) | A549 (Lung Adenocarcinoma) | 51.5 ± 4.95 | [1] |

| Unspecified this compound Derivative (Compound 9) | C6 (Glioma) | 25.33 ± 1.53 | [1] |

| Unspecified this compound Derivative (Compound 10) | A549 (Lung Adenocarcinoma) | 29.67 ± 5.51 | [1] |

| Unspecified this compound Derivative (Compound 10) | C6 (Glioma) | 12.33 ± 4.93 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound of interest and incubate for a specified period (e.g., 72 hours).[2]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2] Incubate for 15 minutes at 37°C with shaking.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Enzyme Inhibition

Naturally occurring 1,3-benzodioxoles are well-documented inhibitors of various enzymes, a property that underlies many of their biological activities, including their synergistic effects with insecticides and their potential as anticancer agents. Key targets include cytochrome P450 monooxygenases and the thioredoxin reductase system.

Inhibition of Cytochrome P450 Enzymes

Safrole, a prominent naturally occurring this compound, is a known inhibitor of several human cytochrome P450 (CYP) enzymes.[3] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and carcinogens.[3] Inhibition of CYP enzymes can lead to significant drug-drug interactions and alter the toxicity profile of various compounds.

The following table presents the IC50 and inhibitor constant (Ki) values for the inhibition of various human CYP450 isoforms by safrole.

| CYP450 Isoform | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| CYP1A2 | < 20 | < CYP2E1 | Competitive | [3][4] |

| CYP2A6 | < 20 | > CYP2E1 | Non-competitive | [3][4] |

| CYP2E1 | < 20 | < CYP2A6 | Non-competitive | [3][4] |

| CYP2D6 | > 20 | - | - | [3] |

| CYP3A4 | > 20 | - | - | [3] |

The interaction of this compound compounds with CYP450 enzymes can lead to the formation of a metabolic intermediate that binds tightly to the enzyme, resulting in inhibition. This mechanism-based inhibition is a key aspect of their biological activity.

Inhibition of Thioredoxin Reductase

The thioredoxin (Trx) system, comprising Trx and thioredoxin reductase (TrxR), is a crucial antioxidant system in cells.[5] Overexpression of TrxR is observed in many cancer cells, making it an attractive target for anticancer drug development.[6] Some this compound derivatives have been shown to inhibit TrxR, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[7]

The inhibition of TrxR by this compound derivatives disrupts the cellular redox balance, leading to oxidative stress and the activation of apoptotic pathways.

Antifungal Activity

Several naturally occurring 1,3-benzodioxoles, such as dillapiole (B1196416) and apiole, have demonstrated significant antifungal activity against a variety of phytopathogenic and human pathogenic fungi.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for dillapiole-rich oil against several fungal strains.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Trichophyton mentagrophytes (ATCC 9533) | 500 | 1000 (dillapiole-rich fraction) | [8] |

| Trichophyton mentagrophytes (clinical isolate) | 500 | 1000 (dillapiole-rich fraction) | [8] |

| Trichophyton rubrum (clinical isolate) | 500 | 1500 | [8] |

| Epidermophyton floccosum (clinical isolate) | 500 | 1500 | [8] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[9]

Procedure:

-

Preparation of Antifungal Agent: Prepare a stock solution of the this compound compound and perform serial two-fold dilutions in a 96-well microtiter plate.[10]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.[10]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[9]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.[9]

-

MFC Determination (Optional): To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MFC is the lowest concentration that results in no growth on the subculture.

Conclusion

Naturally occurring 1,3-benzodioxoles represent a rich source of biologically active compounds with significant potential for the development of new therapeutic agents. Their diverse activities, including potent anticancer, enzyme-inhibiting, and antifungal effects, warrant further investigation. The quantitative data, detailed experimental protocols, and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT (Assay protocol [protocols.io]

- 3. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioredoxin-dependent system. Application of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journaljammr.com [journaljammr.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,3-Benzodioxole (also known as 1,2-methylenedioxybenzene), a key structural motif in many natural products, pharmaceuticals, and designer drugs. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation of its derivatives. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.

Overview of this compound

This compound is a colorless liquid with the chemical formula C₇H₆O₂.[1] Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring. This moiety is a common feature in a variety of bioactive compounds, and its spectroscopic properties are well-defined.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.76 | m | 4H | Ar-H |

| 5.94 | s | 2H | O-CH₂ -O |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C -O |

| 121.7 | Ar-C H |

| 108.3 | Ar-C H |

| 101.2 | O-C H₂-O |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 - 3080 | Medium | Aromatic C-H stretch |

| 2843 - 2967 | Medium | Aliphatic C-H stretch (CH₂) |

| 1634 - 1655 | Medium | Aromatic C=C stretch |

| 1237 - 1245 | Strong | Asymmetric C-O-C stretch |

| 1029 - 1040 | Strong | Symmetric C-O-C stretch |

Sample Preparation: Liquid film or neat[6][7][8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | Very High | [M-H]⁺ |

| 92 | Medium | [M-CH₂O]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

| 64 | Medium | [C₅H₄]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent |

| ~288 | Not specified |

| ~235 | Not specified |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[8]

-

Ensure the sample is fully dissolved to form a homogenous solution.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Parameters (General for a 400-500 MHz spectrometer):

-

¹H NMR:

-

Observe Frequency: 400-500 MHz

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Observe Frequency: 100-125 MHz

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Proton Decoupling: Broadband decoupling to simplify the spectrum.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[10]

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[11]

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

-

Data Processing:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the GC peak will display the molecular ion and fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the aromatic system of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrument Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Blank Correction: Use the solvent-filled cuvette to record a baseline spectrum, which is then automatically subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. books.rsc.org [books.rsc.org]

- 2. organomation.com [organomation.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole, also known as the methylenedioxyphenyl (MDP) group, is a prominent structural motif found in a plethora of natural products and synthetic compounds of significant medicinal interest. This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, imparts unique physicochemical and biological properties to the molecules that contain it, rendering it a "privileged scaffold" in drug discovery. Its presence can influence a compound's metabolic stability, receptor-binding affinity, and overall pharmacological profile. This technical guide provides a comprehensive overview of the this compound moiety, covering its synthesis, metabolic pathways, diverse biological activities, and applications in the development of novel therapeutic agents.

Core Attributes and Biological Significance

The this compound ring system is a key feature in numerous bioactive natural products, including safrole from sassafras oil, piperine (B192125) from black pepper, and sesamin (B1680957) from sesame oil.[1] In medicinal chemistry, this moiety has been incorporated into a wide range of synthetic compounds to modulate their therapeutic properties. The unique electronic and conformational characteristics of the this compound group contribute to its diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

One of the most significant aspects of the this compound moiety in drug development is its interaction with cytochrome P450 (CYP450) enzymes. Many compounds containing this group can act as mechanism-based inhibitors of various CYP450 isozymes.[3][4] This inhibition occurs through the metabolic activation of the methylenedioxy bridge to form a reactive carbene intermediate, which can then form a stable, inhibitory complex with the heme iron of the enzyme.[5] This property can be exploited to enhance the bioavailability and prolong the half-life of co-administered drugs, a classic example being the use of piperonyl butoxide as an insecticide synergist. However, this interaction also necessitates careful consideration of potential drug-drug interactions during the development of this compound-containing pharmaceuticals.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure is most commonly achieved through the reaction of a catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base.[6] Modifications to this core scaffold to generate diverse derivatives are central to medicinal chemistry efforts.

General Synthetic Strategies:

-

From Catechol: The condensation of catechol with various methylene (B1212753) sources under acidic or basic conditions is a fundamental approach. For instance, using methanol (B129727) in the presence of a strong acid catalyst can also form the methylenedioxy bridge.[2]

-

Functionalization of the Aromatic Ring: The benzene ring of the this compound system can be readily functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce various substituents. These functionalized intermediates can then be further elaborated.

-

Amide and Heterocycle Formation: Amide derivatives are commonly synthesized by coupling a carboxylic acid-functionalized this compound with an amine using standard peptide coupling reagents.[7] The synthesis of more complex heterocyclic systems often involves multi-step sequences, such as the Suzuki-Miyaura coupling to form biaryl structures or cycloaddition reactions to construct five-membered rings like triazoles.[7][8]

Key Biological Activities and Therapeutic Applications

The this compound scaffold is associated with a broad spectrum of biological activities, making it a versatile component in the design of new drugs.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[9] For example, the compound (E)-3-(benzo[d][10][11]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) exhibited strong cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM.[12] The mechanisms underlying the anticancer effects of these compounds are often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Modulation of Signaling Pathways

This compound-containing compounds have been shown to modulate key cellular signaling pathways implicated in cancer and other diseases. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most well-documented targets.[13][14] Natural products containing the this compound moiety can influence these pathways, leading to downstream effects on cell growth, survival, and differentiation.

Neuropharmacological Effects

The this compound scaffold is present in several psychoactive compounds and drugs with neurological applications. Stiripentol, a medication used to treat Dravet syndrome, contains a this compound moiety and is known to enhance GABAergic neurotransmission and inhibit CYP450 enzymes, thereby potentiating the effects of other antiepileptic drugs.[10][15]

Quantitative Data on Bioactive this compound Derivatives

The following tables summarize key quantitative data for a selection of drugs and compounds containing the this compound moiety, highlighting their potency and pharmacokinetic properties.

| Compound/Drug | Target/Activity | Cell Line/System | IC₅₀ / Kᵢ / EC₅₀ | Reference |

| Anticancer Agents | ||||

| YL201 | Cytotoxicity | MDA-MB-231 | 4.92 ± 1.09 µM (IC₅₀) | [12] |

| 5-Fluorouracil (control) | Cytotoxicity | MDA-MB-231 | 18.06 ± 2.33 µM (IC₅₀) | [12] |

| MAZ2 | Cytotoxicity | Molm-13 | < 1 µM (IC₅₀) | [16] |

| MAZ2 | Cytotoxicity | NB4 | < 1 µM (IC₅₀) | [16] |

| MAZ2 | Cytotoxicity | HeLa | < 1 µM (IC₅₀) | [16] |

| MAZ2 | Cytotoxicity | 4T1 | < 1 µM (IC₅₀) | [16] |

| Enzyme Inhibitors | ||||

| Safrole | CYP1A2 Inhibition | Human Liver Microsomes | < 20 µM (IC₅₀) | [13] |

| Safrole | CYP2A6 Inhibition | Human Liver Microsomes | < 20 µM (IC₅₀) | [13] |

| Safrole | CYP2E1 Inhibition | Human Liver Microsomes | < 20 µM (IC₅₀) | [13] |

| Tadalafil | PDE5 Inhibition | [8] | ||

| Neuroactive Compounds | ||||

| Stiripentol | Anticonvulsant | [10][15] |

| Compound/Drug | Administration Route | T½ (half-life) | Bioavailability | Key Metabolic Pathway | Reference |

| Pharmacokinetic Parameters | |||||

| Safrole | Oral (Rat) | CYP450-mediated | [17] | ||

| Tadalafil (Cialis) | Oral | ~17.5 hours | ~80% | CYP3A4 | [8][11][18] |

| Stiripentol (Diacomit) | Oral | 4.5 - 13 hours | CYP1A2, CYP2C19, CYP3A4 | [1][10][15] |

| Compound | Animal Model | LD₅₀ | Reference |

| Toxicological Data | |||

| Safrole | Mouse (Oral) | 2350 mg/kg | [17] |

| Safrole | Rat (Oral) | 1950 mg/kg | [17] |

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key signaling and metabolic pathways associated with the this compound moiety.

Metabolic Activation of this compound

This pathway illustrates the CYP450-mediated metabolism of the this compound ring, leading to the formation of a catechol and a reactive carbene intermediate, which is responsible for the mechanism-based inhibition of CYP450 enzymes.

Caption: CYP450-mediated metabolic activation of the this compound moiety.

Modulation of the MAPK Signaling Pathway

This diagram shows a simplified representation of the MAPK signaling cascade and potential points of inhibition by this compound-containing compounds, which can lead to reduced cell proliferation and survival.

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Drug Discovery Workflow for a this compound-Based Compound

This diagram illustrates a typical workflow for the discovery and preclinical development of a novel therapeutic agent based on the this compound scaffold.

Caption: Drug discovery and development workflow for a this compound-based therapeutic.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Transwell Invasion Assay

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.

Protocol:

-

Chamber Preparation: Rehydrate the inserts of a 24-well Transwell plate (typically with 8 µm pores) with serum-free medium for 2 hours at 37°C. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Transwell plate. Add 100 µL of the cell suspension to the upper chamber of each insert, along with the test compound at various concentrations.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Data Analysis: Quantify the extent of invasion by comparing the number of invaded cells in the treated groups to the control group.

Western Blot Analysis of MAPK Pathway Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. For signaling pathway analysis, antibodies specific to both the total and phosphorylated (active) forms of key proteins (e.g., ERK, p38, JNK) are used.

Protocol:

-

Cell Lysis: After treating cells with the this compound compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

The this compound moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its presence in numerous natural products with diverse biological activities has inspired the synthesis of a vast array of derivatives with therapeutic potential. A thorough understanding of its metabolic fate, particularly its interactions with CYP450 enzymes, is crucial for the rational design and development of safe and effective drugs. The ability of this compound-containing compounds to modulate key signaling pathways, such as the MAPK and PI3K/Akt cascades, underscores their potential in oncology and other therapeutic areas. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the this compound scaffold is poised to remain a cornerstone of drug discovery efforts for the foreseeable future.

References

- 1. grokipedia.com [grokipedia.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Bentham Science [eurekaselect.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. What is the mechanism of Stiripentol? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. droracle.ai [droracle.ai]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. devagiricollege.org [devagiricollege.org]

- 17. 516. Safrole (WHO Food Additives Series 16) [inchem.org]

- 18. m.youtube.com [m.youtube.com]

Pharmacophore Modeling of 1,3-Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of pharmacophore modeling for 1,3-benzodioxole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. This guide provides a comprehensive overview of their diverse biological activities, detailed experimental protocols for pharmacophore model development, and a summary of quantitative structure-activity relationship (QSAR) data.

Biological Activities of this compound Derivatives

The this compound moiety is a key structural feature in a variety of compounds exhibiting a broad spectrum of biological activities. These activities are often attributed to the unique electronic and steric properties conferred by the benzodioxole ring.

Antitumor Activity: A significant area of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, breast cancer, and lung cancer.[1][2] The mechanisms underlying their antitumor effects are multifaceted and include the inhibition of critical enzymes and the induction of apoptosis (programmed cell death).[3] For instance, some derivatives have been shown to inhibit the thioredoxin system, a key antioxidant system often overexpressed in cancer cells, leading to increased oxidative stress and subsequent cell death.[1][4][5]

Enzyme Inhibition: Beyond cancer, this compound derivatives have been identified as inhibitors of various enzymes. This includes their well-documented role as inhibitors of cytochrome P450 enzymes, which has implications for drug metabolism and potential drug-drug interactions. More recently, they have been investigated as inhibitors of other enzymes, such as succinate (B1194679) dehydrogenase, with potential applications as fungicides.

Other Biological Activities: The biological activities of this compound derivatives extend to other areas as well. Studies have reported their potential as anti-hyperlipidemic agents, demonstrating the ability to modulate lipid metabolism. Furthermore, some derivatives have been explored as auxin receptor agonists, playing a role in plant growth regulation.[6][7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| MAZ2 | Molm-13 (Leukemia) | < 1 | [1] |

| MAZ2 | NB4 (Leukemia) | < 1 | [1] |

| MAZ2 | HeLa (Cervical Cancer) | < 1 | [1] |

| MAZ2 | 4T1 (Breast Cancer) | < 1 | [1] |

| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [2] |

| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [2] |

| Compound 2 | A549 (Lung Cancer) | 24.0 ± 3.46 | [2] |

| Compound 3 | A549 (Lung Cancer) | 28.0 ± 1.0 | [2] |

| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [2] |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human cancer cell lines | 0.1 - 10 | [8] |

| Deuterated noscapine (B1679977) derivative 14e | MCF-7 (Breast Cancer) | 1.50 | [9] |

| Dioxino-containing analogue 20 | MCF-7 (Breast Cancer) | 0.73 | [9] |

Table 2: Other Biological Activities of this compound Derivatives

| Compound/Derivative | Biological Activity | Target/Assay | Quantitative Data | Reference |

| K-10 | Auxin Receptor Agonist | Root growth promotion in Oryza sativa | 65.1% promotion at 5 µM | [6] |

| HTS05309 | Auxin Receptor Agonist | Root growth promotion in Oryza sativa | 41.8% promotion at 5 µM | [6] |

Experimental Protocols for Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[10] This section outlines the detailed methodologies for both ligand-based and structure-based pharmacophore modeling.

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[10] The goal is to extract the common chemical features shared by the active compounds that are absent in the inactive ones.

Protocol using Discovery Studio:

-

Ligand Preparation:

-

Import the 2D or 3D structures of the training set molecules (both active and inactive) into a molecular window.

-

Generate 3D conformations for each ligand to explore its conformational space. This can be done using algorithms like CATALYST.

-

Minimize the energy of the generated conformations using a suitable force field (e.g., CHARMm).

-

-

Feature Generation:

-

Identify the chemical features present in the ligands. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive and negative ionizable groups.

-

The "Common Feature Pharmacophore Generation" protocol in Discovery Studio can be used to automatically identify features common to the active molecules.

-

-

Hypothesis Generation:

-

Generate a set of pharmacophore hypotheses based on the identified common features. The HipHop algorithm within Discovery Studio is a common choice for this step.

-